VT103
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Overview
Description
VT103 is an orally active and selective inhibitor of TEAD1 protein palmitoylation. It is an analog of VT101 and has potential antitumor activity by inhibiting YAP/TAZ-TEAD-promoted gene transcription, blocking TEAD auto-palmitoylation, and disrupting the interaction between YAP/TAZ and TEAD . This compound is used in the study of HER2-positive breast cancer, prostate cancer, and triple-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VT103 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, palladium-catalyzed coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
VT103 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
VT103 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein palmitoylation and its inhibition.
Biology: Investigates the role of TEAD1 in cellular processes and gene transcription.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in HER2-positive breast cancer, prostate cancer, and triple-negative breast cancer.
Industry: Potential use in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
VT103 exerts its effects by selectively inhibiting the palmitoylation of TEAD1 protein. This inhibition blocks the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of genes promoted by YAP/TAZ-TEAD. The molecular targets include TEAD1 protein and the pathways involved in gene transcription regulation .
Comparison with Similar Compounds
VT103 is unique in its selective inhibition of TEAD1 protein palmitoylation. Similar compounds include:
VT101: An analog of this compound with similar inhibitory effects.
YAP-TEAD-IN-1 acetate: Another inhibitor of YAP/TAZ-TEAD interaction.
YAP-TEAD-IN-2: A compound with similar targets and mechanisms
This compound stands out due to its oral activity and high selectivity for TEAD1, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
N-methyl-3-(1-methylimidazol-4-yl)-4-[4-(trifluoromethyl)anilino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-22-28(26,27)14-7-8-16(15(9-14)17-10-25(2)11-23-17)24-13-5-3-12(4-6-13)18(19,20)21/h3-11,22,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCVDQHLYHBAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.